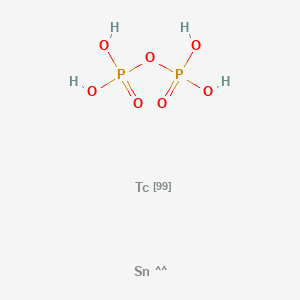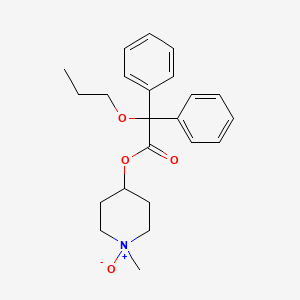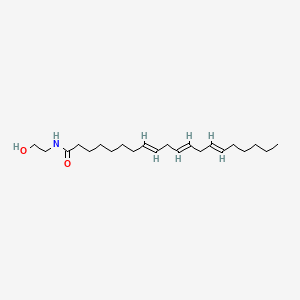
(8E,11E,14E)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)eicosa-8,11,14-trienamide is a N-acylethanolamine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Labeling
A study by Yang, Reardon, and Frey (1984) in "Biochemistry" describes derivatives of heptakis[4,4',4"-phosphinidynetris(benzenemethanamine)]undecagold, a complex molecule. This research involved synthesis of undecagold complexes with various functional groups per molecule, such as bromoacetyl and maleimido groups, for potential applications in alkylating proteins for electron microscopy (Yang, Reardon, & Frey, 1984).
Phosphodiesterase Type 4 Inhibitors
Raboisson et al. (2003) in the "European Journal of Medicinal Chemistry" explored pyrazolo[1,5-a]-1,3,5-triazines as bioisosteric replacements for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors. This research contributes to understanding the biochemical applications of complex organic molecules (Raboisson et al., 2003).
Carcinogenicity Tests
A study by Van Duuren et al. (1978) in "Cancer Research" examined the carcinogenic activity of various flame retardants, including tris(2,3-dibromopropyl)phosphate, in mice. This research provides insights into the carcinogenic potential of certain complex compounds (Van Duuren et al., 1978).
Histone Deacetylase Inhibition
In the "Journal of Medicinal Chemistry," Remiszewski et al. (2003) report on N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with antitumor activity. This study is significant in the field of cancer research, especially in understanding the role of specific molecular inhibitors (Remiszewski et al., 2003).
Monoacylglycerol Hydrolysis Inhibitors
Cisneros et al. (2007) in the "Journal of Medicinal Chemistry" synthesized heterocyclic analogues of 2-arachidonoylglycerol to study their effects on monoacylglycerol lipase and fatty acid amide hydrolase activities. This research is crucial in developing drugs targeting these enzymes (Cisneros et al., 2007).
Synthesis of Tetra-deuterated Compounds
Cheng et al. (2008) in the "Journal of Labelled Compounds & Radiopharmaceuticals" detailed the synthesis of tetra-deuterated pAEA for quantitative analysis in biological studies, demonstrating the importance of creating stable isotopic variants for research (Cheng et al., 2008).
Environmental Impact Studies
Cortez et al. (2012) in "Environmental Pollution" investigated the toxicity of Triclosan in marine organisms. This study is significant in understanding the environmental impact of widely used compounds (Cortez et al., 2012).
Fatty Acid Supplementation
Mas et al. (2012) in "Clinical Chemistry" developed a method to measure lipid mediators in human blood following n-3 fatty acid supplementation, highlighting the biochemical processes involved in inflammation resolution (Mas et al., 2012).
Phospholipase A2 Inhibitors
Holmeide and Skattebol (2000) synthesized trifluoromethyl ketones as potential inhibitors of cytosolic phospholipase A2, indicating the potential of complex molecules in developing specific enzyme inhibitors (Holmeide & Skattebol, 2000).
Eigenschaften
Molekularformel |
C22H39NO2 |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
(8E,11E,14E)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25)/b7-6+,10-9+,13-12+ |
InChI-Schlüssel |
ULQWKETUACYZLI-YHTMAJSVSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)NCCO |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



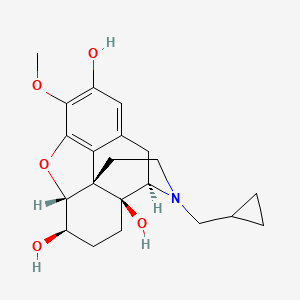
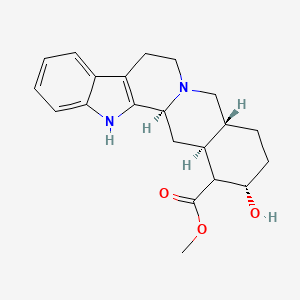
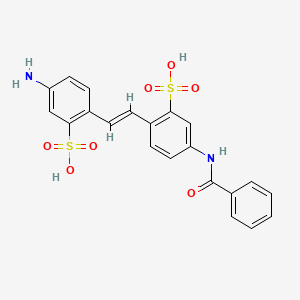
![2-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]-oxomethyl]-1,5-dimethyl-4-pyrrolo[3,2-c]quinolinone](/img/structure/B1234066.png)
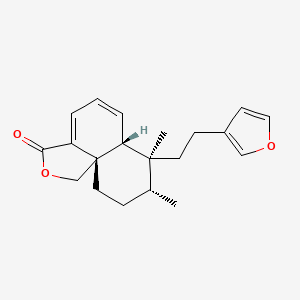
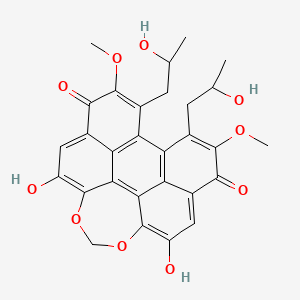


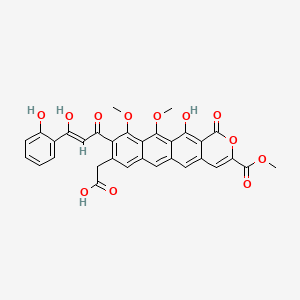
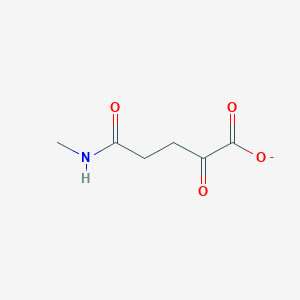

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4-methyl-17-(3-methylbutanoyloxy)-16-[(2R)-2-methyloxiran-2-yl]-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-18-yl]methyl 3-methylbutanoate](/img/structure/B1234081.png)
